molecular formula C13H15N3 B039747 4-Piperazin-1-yl-quinoline CAS No. 118306-89-1

4-Piperazin-1-yl-quinoline

Cat. No. B039747
M. Wt: 213.28 g/mol
InChI Key: CGSWRHKBLLDUHO-UHFFFAOYSA-N
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Patent
US08883791B2

Procedure details

4-Chloroquinoline (25 g, 0.153 mol) and anhydrous piperazine (59.2 g, 0.69 mol) were dissolved in dimethylacetamide (400 ml) and stirred at 130° C. for 4 hours. The mixture was allowed to reach room temperature, water (600 ml) and 2M NaOH (150 ml) were added and the mixture was extracted with dichloromethane (600 ml). The organic phase was dried over magnesium sulfate, the solvent was removed at reduced pressure and the residue crystallized with diisopropylether. The raw product was mixed with a mixture of dichloromethane, diisopropylether and ethyl acetate (1:1:1), and stirred overnight at room temperature. The mixture was filtered, the filtrate evaporated under reduced pressure and the residue crystallized with diisopropylether to yield 10.0 g of off-white crystals (0.047 mol, 31%). NMR (1H, CDCl3, 300 MHz): 8.74 (s, 1H), 8.04 (m, 2H), 7.65 (m, 1H), 7.48 (m, 1H), 6.85 (d, 1H), 3.19 (m, 8H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.O.[OH-].[Na+]>CC(N(C)C)=O>[N:12]1([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4][CH:3]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=CC=C12
Name
Quantity
59.2 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred at 130° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue crystallized with diisopropylether
ADDITION
Type
ADDITION
Details
The raw product was mixed with a mixture of dichloromethane, diisopropylether and ethyl acetate (1:1:1)
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue crystallized with diisopropylether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCNCC1)C1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.047 mol
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.